Welcome to the BenchChem Online Store!
molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

Quinoline-6-carbonitrile

Cat. No. B150825
M. Wt: 154.17 g/mol
InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07365174B2

Procedure details

In an amount of 37.8 mg of 6-cyanoquinoline (Justus Liebigs Ann. Chem., 1966, 699, 98-106) was dissolved in 1 ml of carbon tetrachloride, added with 13 μl of bromine, and then stirred under reflux. After 2 hours, the reaction mixture was added with 20 μl of pyridine, and further stirred for 23 hours under reflux. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (4:1)) to obtain 34.8 mg of the title compound.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
37.8 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.N1C=CC=CC=1.[C:9]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)#[N:10]>C(Cl)(Cl)(Cl)Cl>[Br:1][C:15]1[CH:16]=[N:17][C:18]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:9]#[N:10])=[CH:20][CH:19]=2

Inputs

Step One
Name
Quantity
13 μL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
37.8 mg
Type
reactant
Smiles
C(#N)C=1C=C2C=CC=NC2=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
further stirred for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate (4:1))

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.